molecular formula C9H6F3N3 B1398665 N-Cyano-3-(trifluoromethyl)benzamidine CAS No. 1053656-87-3

N-Cyano-3-(trifluoromethyl)benzamidine

Cat. No. B1398665
M. Wt: 213.16 g/mol
InChI Key: IUQTUCCONDYPSB-UHFFFAOYSA-N
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Description

“N-Cyano-3-(trifluoromethyl)benzamidine” is a chemical compound with the molecular formula C9H6F3N3 . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of “N-Cyano-3-(trifluoromethyl)benzamidine” is represented by the formula C9H6F3N3 . The molecular weight of the compound is 213.16 .

Scientific Research Applications

Synthesis of Fluorine-Containing Compounds

N-Cyano-3-(trifluoromethyl)benzamidine is utilized in the synthesis of fluorine-containing compounds. For example, its derivatives have been used in the synthesis of tetrasubstituted pyrimidines, which are important in various chemical processes (Il'chenko et al., 1981).

Inhibitors in Biochemistry

Derivatives of N-Cyano-3-(trifluoromethyl)benzamidine, such as N alpha-arylsulfonylamino-acylated derivatives, have been identified as potent inhibitors in biochemical processes, specifically inhibiting bovine factor Xa and thrombin, which are key in anticoagulation (Stürzebecher et al., 1989).

Main Group and Coordination Chemistry

In the field of chemistry, N-silylated benzamidines, a category that includes N-Cyano-3-(trifluoromethyl)benzamidine, are significant as precursors in main group and coordination chemistry. They are used for preparing various inorganic heterocycles and chelate complexes (Edelmann, 1994).

Synthesis of Fused Nitrogen Heterocycles

N-Cyano-3-(trifluoromethyl)benzamidine is involved in the synthesis of nitrogen heterocycles, such as the generation of 6-(Trifluoromethyl)-4,5-dihydro-2(3H)-pyridone. This demonstrates its role in the creation of complex organic structures (Okano et al., 1996).

Chemical Sensing

Derivatives of N-Cyano-3-(trifluoromethyl)benzamidine have been used in chemical sensing, particularly in the detection of fluoride anions. This application demonstrates its utility in analytical chemistry (Younes et al., 2020).

Synthesis of Herbicidal Compounds

It plays a role in the synthesis of herbicidal compounds, particularly in the creation of 3-substituted-6-trifluoromethyl-4(3H)-pyrimidinones, indicating its application in agricultural chemistry (Tice & Bryman, 2001).

Melanoma Cytotoxicity

In medical research, N-Cyano-3-(trifluoromethyl)benzamidine derivatives have been explored for their potential in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

properties

IUPAC Name

N'-cyano-3-(trifluoromethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-2-6(4-7)8(14)15-5-13/h1-4H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQTUCCONDYPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyano-3-(trifluoromethyl)benzamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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